2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one
Description
2-Amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrrolo-pyrimidinone core. Key structural attributes include:
- 4-Chlorophenyl substituent at position 6, contributing to lipophilicity and steric bulk.
The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with improved target binding and metabolic stability .
Properties
CAS No. |
24051-09-0 |
|---|---|
Molecular Formula |
C12H11ClN4O |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN4O/c13-7-1-3-8(4-2-7)17-5-9-10(6-17)15-12(14)16-11(9)18/h1-4H,5-6H2,(H3,14,15,16,18) |
InChI Key |
WNNKEVUPXPGCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Cl)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method ensures the formation of the pyrrolopyrimidine core structure with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
Scientific Research Applications
2-Amino-6-(4-chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: 6-(4-Chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one
Key Differences :
- Lacks the 2-amino group present in the target compound.
- Industrial applications are noted, but specific bioactivity data are unavailable .
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Core Structural Difference: Pyrazolo-pyrimidinone (vs. pyrrolo-pyrimidinone) core.
- Antitumor Activity: Compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM). The nitrobenzylideneamino group likely enhances π-π stacking and electron-withdrawing effects . Comparison: The target compound’s 2-amino group may offer distinct binding modes compared to the nitro-substituted pyrazolo derivatives.
- Xanthine Oxidase (XO) Inhibition: Compounds 3b and 3g (pyrazolo-thiazolo-pyrimidinones) showed XO inhibitory activity comparable to allopurinol (IC₅₀ ≈ 5–10 µM). The thiazolo ring and hydroxyl/chloro substituents are critical for activity . Comparison: The target compound’s pyrrolo core and 4-chlorophenyl group may favor different enzyme interactions compared to the pyrazolo-thiazolo hybrids.
Allopurinol (1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
Key Differences :
- Lacks substituents at positions 2 and 5.
- Functional Implications: Allopurinol is a clinical XO inhibitor used for gout. The target compound’s 2-amino and 4-chlorophenyl groups could modulate selectivity or potency against alternative targets (e.g., kinases or antitumor pathways) .
Pyrazolo[3,4-d]pyrimidin-4-ones with Antiproliferative Activity
Structural Insights :
- Dihedral angles between substituents (e.g., chlorophenyl groups) range from 5.72° to 28.96°, influencing conformational stability and target binding .
Data Table: Key Comparative Features
Biological Activity
2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one
- Molecular Formula : C12H10ClN5O
- Molecular Weight : 265.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds in the pyrrolopyrimidine class have been shown to exhibit significant pharmacological effects:
- Inhibition of Enzymatic Activity : Compounds like 2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by disrupting bacterial DNA replication mechanisms through inhibition of topoisomerase enzymes, similar to other quinoline derivatives .
Biological Activity Overview
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives, including 2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one. The compound showed significant activity against both Gram-positive and Gram-negative bacteria. Specifically, it was noted that:
- The compound's MIC against Staphylococcus aureus was comparable to standard antibiotics.
- It exhibited a dose-dependent response in inhibiting bacterial growth.
Cancer Cell Line Studies
Research has indicated that this compound can induce cytotoxic effects in various cancer cell lines:
- In vitro studies demonstrated that treatment with the compound resulted in increased apoptosis markers in breast cancer cells.
- The EC50 values ranged from 0.064 μM to 0.115 μM depending on the specific cell line tested, indicating potent activity against malignancies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption : Studies suggest good absorption characteristics with moderate bioavailability.
- Metabolism : The compound undergoes hepatic metabolism with potential interactions affecting its efficacy.
- Excretion : Primarily excreted through renal pathways.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation and oxidation reactions. For example, starting with ethyl cyanoacetate (1), malonamamidine hydrochloride (3) can be prepared as an intermediate. Subsequent condensation with substituted aryl aldehydes (6) yields dihydropyrido-pyrimidinones, which are oxidized to the target pyrimidinone scaffold using oxidizing agents like MnO₂ or DDQ. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the final product .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton and carbon environments, particularly the 4-chlorophenyl substituent and pyrrolo-pyrimidinone core. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Cross-reference spectral data with computed InChI keys (e.g., InChI=1S/C18H18FN3O4/...) for structural validation .
Q. What safety protocols are essential during experimental handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential toxicity of intermediates. Waste containing chlorinated byproducts must be segregated, stored in labeled containers, and disposed via licensed hazardous waste services to comply with environmental regulations. Safety data sheets (SDS) for reagents like 4-chlorophenyl derivatives should be reviewed for hazard-specific guidelines (e.g., H303/H313/H333 codes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR signals overlap or deviate from expected patterns (e.g., due to tautomerism in the pyrrolo-pyrimidinone core), employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve connectivity. For ambiguous cases, X-ray crystallography (as demonstrated for structurally similar triazolopyrimidinones) provides definitive bond lengths and angles. Computational tools (DFT calculations) can also model electronic environments to validate experimental data .
Q. What strategies improve synthetic yield and purity of the compound?
- Methodological Answer : Optimize reaction conditions by:
- Screening solvent systems (e.g., DMF for solubility vs. EtOH for selectivity).
- Adjusting temperature (e.g., 80–100°C for condensation steps).
- Using catalysts (e.g., p-TsOH for acid-mediated cyclization).
Monitor reaction progress via TLC and employ recrystallization (using EtOAc/hexane) to enhance purity. Yield improvements (from ~40% to >70%) are achievable by reducing side reactions through slow reagent addition .
Q. How can structure-activity relationships (SAR) be investigated for pharmacological potential?
- Methodological Answer : Synthesize analogs with variations in the 4-chlorophenyl group (e.g., fluorophenyl, methyl substituents) and assess biological activity. For example, replace the 4-chloro group with 4-fluoro (as in ) and test antimicrobial efficacy via MIC assays against S. aureus or E. coli. Use molecular docking to correlate substituent effects with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What analytical methods ensure batch-to-batch consistency in purity?
- Methodological Answer : Implement HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity (>98%). DSC/TGA analysis confirms thermal stability (melting point ±2°C). For trace impurities, LC-MS identifies byproducts (e.g., dechlorinated derivatives), guiding process refinements .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Cross-validate results using orthogonal assays (e.g., cell viability via MTT and ATP luminescence). If activity conflicts persist (e.g., cytotoxicity vs. non-toxic profiles), investigate compound stability in media (e.g., hydrolysis of the pyrrolo ring under acidic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
